molecular formula C20H23N3O6S B5324048 (E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE

(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5324048
M. Wt: 433.5 g/mol
InChI Key: DOYQNPOCFGAHPL-FMIVXFBMSA-N
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Description

(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a diethylamino sulfonyl group, a methoxyphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This involves the reaction of a suitable methoxybenzene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Diethylamino Group: The intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.

    Coupling with the Nitrobenzene Derivative: The final step involves the coupling of the methoxyphenyl intermediate with a nitrobenzene derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-4-22(5-2)30(27,28)17-10-11-19(29-3)18(14-17)21-20(24)12-9-15-7-6-8-16(13-15)23(25)26/h6-14H,4-5H2,1-3H3,(H,21,24)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYQNPOCFGAHPL-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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